4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene
Overview
Description
4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a [2-(2-methoxyethoxy)ethoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorotoluene: Similar in structure but with a toluene group instead of the [2-(2-methoxyethoxy)ethoxy] group.
4-Bromo-2-chloro-1-(methoxymethyl)benzene: Contains a methoxymethyl group instead of the [2-(2-methoxyethoxy)ethoxy] group.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in having a bromine and methoxyethoxy group but lacks the benzene ring.
Uniqueness
4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to its specific combination of halogen atoms and the [2-(2-methoxyethoxy)ethoxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-chloro-1-[2-(2-methoxyethoxy)ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGCOMYLTXMGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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